(2Z)-2-amino-3-[(E)-[(2E)-3-phenylprop-2-en-1-ylidene]amino]but-2-enedinitrile
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Overview
Description
(2Z)-2-amino-3-[(E)-[(2E)-3-phenylprop-2-en-1-ylidene]amino]but-2-enedinitrile is a multi-substituted conjugated diene Conjugated dienes are compounds with two double bonds separated by a single bond, which allows for delocalization of electrons
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-amino-3-[(E)-[(2E)-3-phenylprop-2-en-1-ylidene]amino]but-2-enedinitrile can be achieved through a stereoselective one-pot reaction. This involves the reaction of ketene dithioacetal with aromatic ketone compounds in the presence of a base such as sodium hydroxide in dimethyl sulfoxide (DMSO). The reaction proceeds through a cascade mechanism involving the addition of the ketene dithioacetal to the ketone, elimination of a methylthiolate anion, intramolecular cyclization, and ring opening by readdition of the methylthiolate anion .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-amino-3-[(E)-[(2E)-3-phenylprop-2-en-1-ylidene]amino]but-2-enedinitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the double bonds or other functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like iodine, reducing agents, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidative dimerization with iodine can yield previously undescribed dimeric products .
Scientific Research Applications
(2Z)-2-amino-3-[(E)-[(2E)-3-phenylprop-2-en-1-ylidene]amino]but-2-enedinitrile has several scientific research applications:
Chemistry: It serves as an intermediate for the synthesis of various biologically active compounds and functional materials.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in the study of biochemical pathways and mechanisms.
Industry: Used in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (2Z)-2-amino-3-[(E)-[(2E)-3-phenylprop-2-en-1-ylidene]amino]but-2-enedinitrile involves its interaction with molecular targets through its conjugated diene system. This allows for electron delocalization and the formation of stable complexes with various molecules. The specific pathways and molecular targets depend on the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Pellitorine: Contains a 2,4-dienamide moiety and exhibits antibacterial and anticancer activities.
Piperovatine: Also contains a 2,4-dienamide moiety and shows anti-inflammatory and antifungal activities.
Trichostatin A: Another compound with a 2,4-dienamide moiety, known for its anti-inflammatory and antifungal properties.
Uniqueness
What sets (2Z)-2-amino-3-[(E)-[(2E)-3-phenylprop-2-en-1-ylidene]amino]but-2-enedinitrile apart is its specific stereochemistry and the presence of both amino and nitrile functional groups, which provide unique reactivity and potential for forming diverse products.
Properties
IUPAC Name |
(Z)-2-amino-3-[[(E)-3-phenylprop-2-enylidene]amino]but-2-enedinitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4/c14-9-12(16)13(10-15)17-8-4-7-11-5-2-1-3-6-11/h1-8H,16H2/b7-4+,13-12-,17-8? |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOWPPFGMBUWMBZ-KOQYUOLUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC=NC(=C(C#N)N)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C=N/C(=C(/C#N)\N)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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